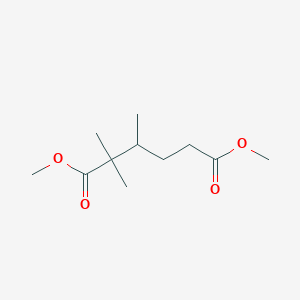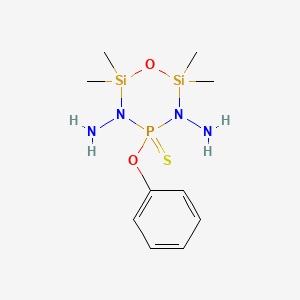
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine is a complex organophosphorus compound. Compounds of this nature often exhibit unique chemical properties due to the presence of multiple functional groups, including oxadiazaphosphadisilinane and sulfanylidene groups. These compounds are of interest in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by the introduction of the phenoxy and sulfanylidene groups under controlled conditions. Common reagents used in these reactions include organophosphorus reagents, silanes, and phenol derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the phenoxy moiety.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential biological activity. This may include studies on their effects on enzymes, cellular pathways, and potential therapeutic applications.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, which can modulate biological pathways or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds with oxadiazaphosphadisilinane and sulfanylidene groups. Examples include:
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66700-45-6 |
|---|---|
Fórmula molecular |
C10H21N4O2PSSi2 |
Peso molecular |
348.51 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4λ5,2,6-oxadiazaphosphadisilinane-3,5-diamine |
InChI |
InChI=1S/C10H21N4O2PSSi2/c1-19(2)13(11)17(18,14(12)20(3,4)16-19)15-10-8-6-5-7-9-10/h5-9H,11-12H2,1-4H3 |
Clave InChI |
GBVUAAMCADLZQH-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(N(P(=S)(N([Si](O1)(C)C)N)OC2=CC=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


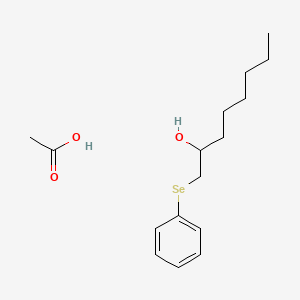

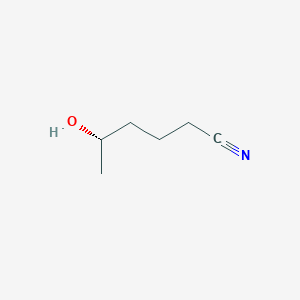

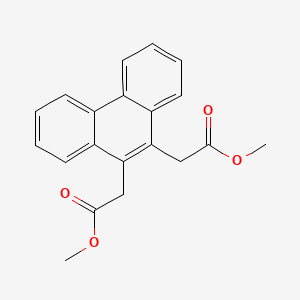

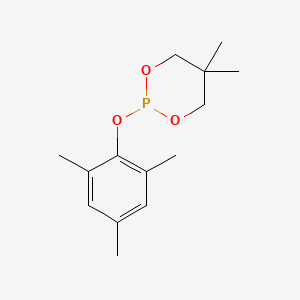


![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)



